molecular formula C15H22N2O3 B8282529 (2-Propylcarbamoyl-phenyl)-carbamic acid tert-butyl ester

(2-Propylcarbamoyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B8282529
M. Wt: 278.35 g/mol
InChI Key: ZNDPCAQJJOHRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Propylcarbamoyl-phenyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[2-(propylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-5-10-16-13(18)11-8-6-7-9-12(11)17-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

ZNDPCAQJJOHRHC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-tert-Butoxycarbonylamino-benzoic acid (1.00 g, 0.00421 mol) and 1-Propanamine (0.249 g, 0.00421 mol) were dissolved in Tetrahydrofuran (10.0 mL, 0.123 mol) and the mixture was treated with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.808 g, 0.00421 mol) and 1-Hydroxybenzotriazole (0.570 g, 0.00421 mol). The reaction was then allowed to stir overnight at room temperature. The reaction mixture was poured over saturated sodium bicarbonate, and organics were extracted with ethyl acetate/dichloromethane. Combined organics were dried over sodium sulfate, filtered and reduced en vacuo. The crude mixture was purified by Isco flash column chromatography (Hexane/Ethyl Acetate). Combined fractions were reduced en vacuo to afford 1.17 grams (49%) of (2-Propylcarbamoyl-phenyl)-carbamic acid tert-butyl ester.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.808 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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